Cas no 2244088-10-4 (Benzenamine, 4-chloro-2-(dimethoxymethyl)-)

Benzenamine, 4-chloro-2-(dimethoxymethyl)-, is a chlorinated aniline derivative featuring a dimethoxymethyl substituent at the ortho position. This compound is of interest in organic synthesis due to its functionalized aromatic core, which allows for further derivatization. The presence of both chloro and dimethoxymethyl groups enhances its reactivity in electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in pharmaceutical and agrochemical applications. Its stability under standard conditions ensures consistent performance in synthetic processes. The compound's structural features also facilitate its use in the development of complex molecules, particularly those requiring selective functionalization of the aromatic ring.
Benzenamine, 4-chloro-2-(dimethoxymethyl)- structure
2244088-10-4 structure
商品名:Benzenamine, 4-chloro-2-(dimethoxymethyl)-
CAS番号:2244088-10-4
MF:C9H12ClNO2
メガワット:201.650081634521
CID:5155071

Benzenamine, 4-chloro-2-(dimethoxymethyl)- 化学的及び物理的性質

名前と識別子

    • Benzenamine, 4-chloro-2-(dimethoxymethyl)-
    • インチ: 1S/C9H12ClNO2/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9H,11H2,1-2H3
    • InChIKey: FLUMMNKLQNZFHO-UHFFFAOYSA-N
    • ほほえんだ: C1(N)=CC=C(Cl)C=C1C(OC)OC

Benzenamine, 4-chloro-2-(dimethoxymethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR55358-5g
4-Chloro-2-(dimethoxymethyl)aniline
2244088-10-4 95%
5g
£800.00 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1588808-5g
4-Chloro-2-(dimethoxymethyl)aniline
2244088-10-4 98%
5g
¥9583 2023-03-11

Benzenamine, 4-chloro-2-(dimethoxymethyl)- 関連文献

Benzenamine, 4-chloro-2-(dimethoxymethyl)-に関する追加情報

Benzenamine, 4-chloro-2-(dimethoxymethyl)- (CAS No. 2244088-10-4): A Versatile Intermediate in Modern Chemical Synthesis

Benzenamine, 4-chloro-2-(dimethoxymethyl)-, identified by the CAS number 2244088-10-4, is a significant intermediate in the realm of organic synthesis. This compound, characterized by its chloro and dimethoxymethyl substituents on a benzene ring, has garnered considerable attention due to its utility in pharmaceutical and agrochemical applications. The structural features of this molecule make it a valuable building block for the synthesis of more complex derivatives, which are often employed in the development of novel therapeutic agents.

The< strong>4-chloro and 2-(dimethoxymethyl) functional groups impart unique reactivity to Benzenamine, 4-chloro-2-(dimethoxymethyl)-. The chlorine atom at the 4-position enhances electrophilic aromatic substitution reactions, while the dimethoxymethyl group at the 2-position provides a site for nucleophilic attack. This combination of reactivity allows for diverse synthetic pathways, making it an indispensable tool in the chemist's arsenal.

In recent years, there has been a surge in research focused on developing new methodologies for the functionalization of aromatic compounds. The< strong>Benzenamine, 4-chloro-2-(dimethoxymethyl)- has been extensively studied as a precursor in the synthesis of biologically active molecules. For instance, its transformation into various amine derivatives has been explored as a means to develop novel antimicrobial agents. These derivatives often exhibit enhanced potency and selectivity compared to their parent compounds.

The pharmaceutical industry has particularly shown interest in leveraging the< strong>Benzenamine, 4-chloro-2-(dimethoxymethyl)- scaffold for drug discovery. Researchers have utilized this compound to synthesize kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The chloro and dimethoxymethyl groups serve as key handles for further functionalization, allowing chemists to fine-tune the pharmacokinetic properties of these inhibitors.

Moreover, the agrochemical sector has also benefited from the use of< strong>Benzenamine, 4-chloro-2-(dimethoxymethyl)-. Its derivatives have been incorporated into herbicides and fungicides due to their ability to interact with biological targets in plants. This has led to the development of more effective and environmentally friendly crop protection agents.

The synthesis of< strong>Benzenamine, 4-chloro-2-(dimethoxymethyl)- itself is an intriguing process that highlights the ingenuity of organic chemistry. Traditional methods often involve multi-step reactions starting from readily available precursors such as aniline derivatives. However, recent advancements in catalytic systems have enabled more efficient and sustainable routes to this compound. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce the chloro and dimethoxymethyl groups with high precision.

The role of computational chemistry in designing synthetic routes for< strong>Benzenamine, 4-chloro-2-(dimethoxymethyl)- cannot be overstated. Molecular modeling techniques have allowed researchers to predict reaction outcomes and optimize conditions with unprecedented accuracy. This has not only accelerated the discovery process but also minimized waste by identifying the most efficient synthetic pathways.

In conclusion, Benzenamine, 4-chloro-2-(dimethoxymethyl)- (CAS No. 2244088-10-4) represents a cornerstone in modern chemical synthesis. Its unique structural features and reactivity make it an invaluable intermediate for pharmaceuticals and agrochemicals alike. As research continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in the chemical industry.

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